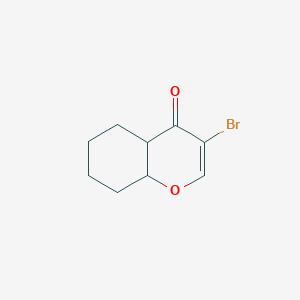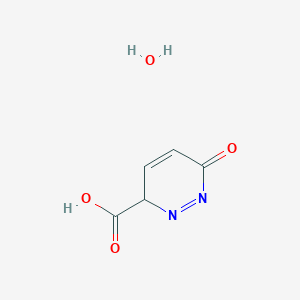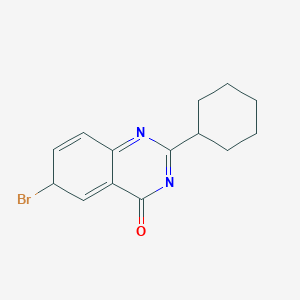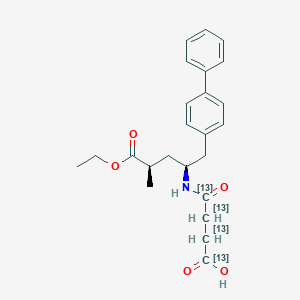
Sacubitril-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sacubitril-13C4, also known as AHU-377-13C4, is a 13C-labeled version of Sacubitril. Sacubitril is an orally active inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. These peptides play a crucial role in regulating blood pressure and fluid balance. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sacubitril due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril-13C4 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation. The process starts with a chiral induction reagent, such as (S)-1-(alpha-aminobenzyl)-2-naphthol, and 2R-methyl-4-oxo-butyric acid. The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield .
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using continuous flow methodologies. This approach allows for the intensification of key reactions, such as the Suzuki-Miyaura coupling, facilitated by a heterogeneous palladium catalyst. The process is optimized using statistical methods like Design of Experiments (DoE) to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sacubitril-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like TEMPO and bleach are used for the oxidation of primary alcohols to aldehydes.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used for further synthetic transformations or pharmacokinetic studies.
Aplicaciones Científicas De Investigación
Sacubitril-13C4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitril.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug synthesis processes
Mecanismo De Acción
Sacubitril-13C4, like Sacubitril, is a prodrug that is activated to Sacubitrilat (LBQ657) by de-ethylation via esterases. Sacubitrilat inhibits neprilysin, a neutral endopeptidase responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which help in reducing blood pressure and alleviating heart failure symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Valsartan: An angiotensin II receptor blocker used in combination with Sacubitril.
Enalapril: An angiotensin-converting enzyme inhibitor used for treating hypertension and heart failure.
Ramipril: Another angiotensin-converting enzyme inhibitor with similar applications.
Uniqueness of Sacubitril-13C4
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This feature makes it invaluable for understanding the metabolic pathways and interactions of Sacubitril in the body, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C24H29NO5 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13+1,14+1,22+1,23+1 |
Clave InChI |
PYNXFZCZUAOOQC-HNGKTKFSSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O |
SMILES canónico |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


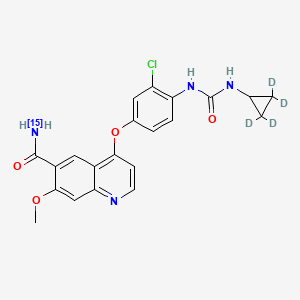
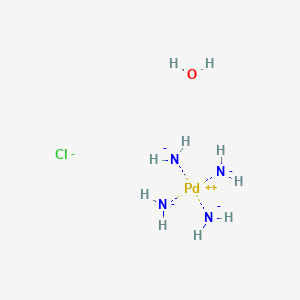

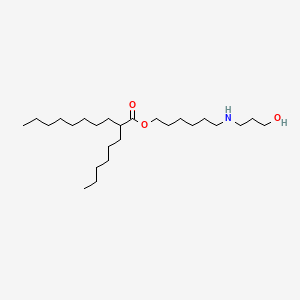
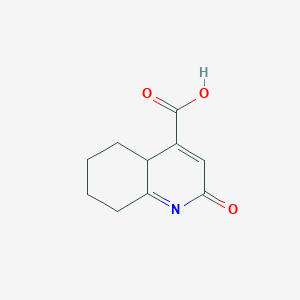

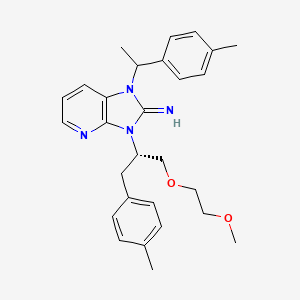


![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
